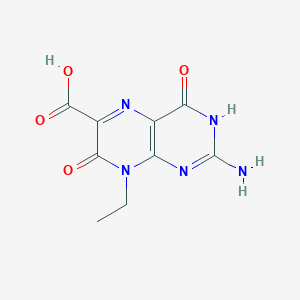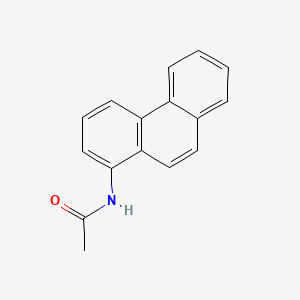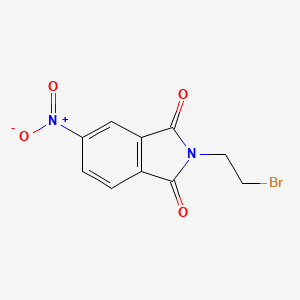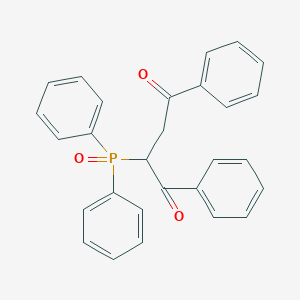
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- is an organic compound with a complex structure that includes both phosphinyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- typically involves a multi-step process. One common method is the catalytic aldol condensation between an alkyl glyoxal and an α-hydroxy ketone . This reaction requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diacetyl (Butane-2,3-dione): A vicinal diketone with a buttery flavor, used in food flavoring.
1,4-Butanediol: A high-quality intermediate used in producing plastics, solvents, and elastic fibers.
Uniqueness
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- is unique due to its specific structure, which includes both phosphinyl and phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
5952-39-6 |
|---|---|
Molecular Formula |
C28H23O3P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H23O3P/c29-26(22-13-5-1-6-14-22)21-27(28(30)23-15-7-2-8-16-23)32(31,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |
InChI Key |
WHHFYZFBPGDREO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

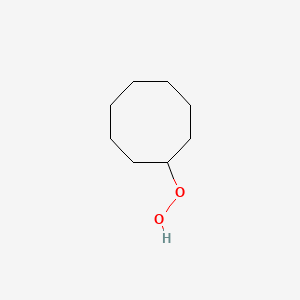
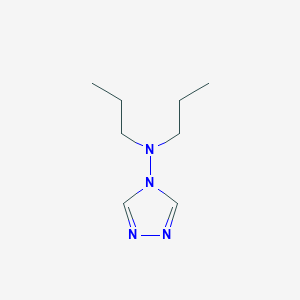
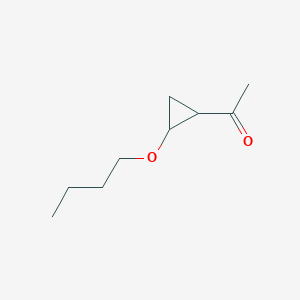
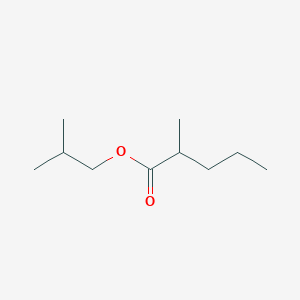

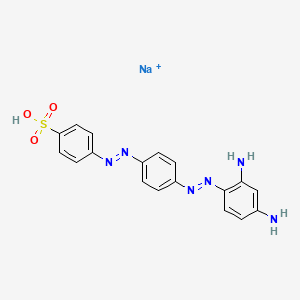
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

